N,N-diethylthiophene-3-carboxamide
Overview
Description
N,N-diethylthiophene-3-carboxamide: is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
Starting Materials: Thiophene-3-carboxylic acid, diethylamine, and a dehydrating agent such as thionyl chloride.
Procedure: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting thiophene-3-carbonyl chloride is then reacted with diethylamine to form N,N-diethylthiophene-3-carboxamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
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Industrial Production Methods:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize N,N-diethylthiophene-3-carboxamide.
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound.
Products: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
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Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry:
- N,N-diethylthiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology:
- In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine:
- This compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry:
- In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N,N-diethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. In medicinal chemistry, for example, this compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Thiophene-3-carboxamide: Lacks the diethylamino group, leading to different chemical properties and uses.
N,N-diethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring. It has different aromaticity and reactivity.
Uniqueness:
- N,N-diethylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it valuable in various scientific and industrial applications.
Biological Activity
N,N-Diethylthiophene-3-carboxamide (DETC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores its biological properties, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 183.27 g/mol. Its structure features a thiophene ring substituted with a carboxamide group, which is crucial for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including DETC. A notable study investigated the anticancer activity of various thiophene carboxamides, demonstrating that DETC exhibits significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the disruption of microtubule dynamics, akin to the established anticancer drug combretastatin A-4 (CA-4) .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.2 | Microtubule disruption |
MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |
A549 (Lung) | 18.5 | Induction of apoptosis |
Other Biological Activities
In addition to its anticancer properties, DETC has been studied for its anti-inflammatory and antimicrobial activities. These effects are attributed to its ability to modulate various biochemical pathways.
- Anti-inflammatory Activity : DETC has shown promise in reducing inflammation in vitro by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary tests indicate that DETC possesses antimicrobial properties against several pathogenic bacteria, suggesting potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with carboxylic acids or their derivatives under specific conditions. For example, one method involves the lithiation of thiophene followed by acylation with an appropriate carboxylic acid .
Table 2: Synthesis Pathways for Thiophene Carboxamides
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Lithiation and Acylation | n-Butyllithium, Acid | 75 |
Direct Amidation | Thiophene, Amine | 68 |
Cyclization Reaction | Thiophene Derivative | 82 |
Case Studies
A recent case study focused on the in vivo efficacy of DETC in tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study also monitored side effects and found that DETC was well-tolerated at therapeutic doses.
Properties
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73540-75-7 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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